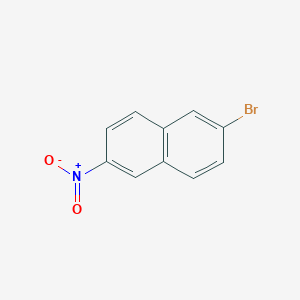

2-Bromo-6-nitronaphthalene

Description

2-Bromo-6-nitronaphthalene (CAS 67878-77-7) is a halogenated nitroaromatic compound derived from naphthalene. It features a bromine atom at the 2-position and a nitro group (-NO₂) at the 6-position of the naphthalene ring system.

Properties

IUPAC Name |

2-bromo-6-nitronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-9-3-1-8-6-10(12(13)14)4-2-7(8)5-9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWMOPWEZBMIDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356544 | |

| Record name | 2-bromo-6-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67878-77-7 | |

| Record name | 2-bromo-6-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-nitronaphthalene typically involves a multi-step process starting from naphthalene. The first step is the nitration of naphthalene to form 2-nitronaphthalene. This is followed by bromination to introduce the bromine atom at the 6-position. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, while the bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide .

Industrial Production Methods: In an industrial setting, the production of 2-Bromo-6-nitronaphthalene may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain high-purity 2-Bromo-6-nitronaphthalene .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-nitronaphthalene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron in hydrochloric acid.

Oxidation Reactions: The compound can also undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Typical reducing agents are tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products:

Substitution: Products include various substituted naphthalenes depending on the nucleophile used.

Reduction: The major product is 2-bromo-6-aminonaphthalene.

Oxidation: Products can include naphthoquinones or other oxidized derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2-Bromo-6-nitronaphthalene is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for various substituted naphthalenes, which are important in the development of pharmaceuticals, agrochemicals, and dyes. The compound's ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, enhancing its utility in synthetic chemistry .

Example Case Study: Synthesis of Pharmaceuticals

In a study focused on synthesizing novel antitumor agents, researchers employed 2-Bromo-6-nitronaphthalene as a key intermediate. The compound was reacted with various nucleophiles to yield derivatives with enhanced biological activity. This approach demonstrated the compound's versatility in generating pharmacologically relevant structures.

Biological Research

Enzyme-Catalyzed Reactions

The compound has been used in studies investigating enzyme-catalyzed reactions involving aromatic compounds. Its nitro group can be reduced to form reactive intermediates that participate in biological processes, making it useful for exploring metabolic pathways and interactions with biomolecules.

Toxicological Studies

Research has indicated potential toxicological effects associated with 2-Bromo-6-nitronaphthalene and its derivatives. Investigations into its interaction with cellular components have highlighted the need for further studies to assess safety profiles, particularly in pharmaceutical applications.

Industrial Applications

Dyes and Pigments Production

In the industrial sector, 2-Bromo-6-nitronaphthalene is utilized in the manufacture of dyes and pigments. Its reactivity allows for the synthesis of colorants that exhibit desirable properties such as stability and vivid coloration. The compound's role as a starting material for dye production underscores its importance in the textile and coatings industries .

Material Science

The compound is also explored in material science for developing advanced materials with specific properties. Its unique chemical structure enables modifications that can enhance material performance in various applications, including electronics and nanotechnology.

Mechanism of Action

The mechanism of action of 2-Bromo-6-nitronaphthalene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding interactions, which can influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Table 1: Comparative Properties of 2-Bromo-6-nitronaphthalene and Related Compounds

Electronic and Reactivity Comparisons

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) in 2-bromo-6-nitronaphthalene strongly withdraws electrons, making the aromatic ring less reactive toward electrophilic attack compared to derivatives with electron-donating groups like methoxy (-OCH₃) or amine (-NH₂) . Fluorine (in 2-bromo-6-fluoronaphthalene) exerts an inductive electron-withdrawing effect but is less deactivating than nitro, allowing for selective functionalization .

Halogen Effects :

Applications :

- Pharmaceutical Intermediates : 2-Bromo-6-methoxynaphthalene is a precursor to anti-inflammatory agents (e.g., naproxen derivatives) , while 6-bromo-2-naphthol is used in prodrug synthesis .

- Materials Science : The nitro group in 2-bromo-6-nitronaphthalene facilitates the synthesis of dyes and conductive polymers .

Research Findings and Trends

- Synthetic Utility : 2-Bromo-6-nitronaphthalene’s nitro group enables regioselective reductions to amines, which are valuable in heterocycle synthesis .

- Thermal Stability : Derivatives like 2-bromo-6-fluoronaphthalene exhibit higher thermal stability (up to 250°C) compared to bromo-nitro analogues due to fluorine’s inertness .

Biological Activity

2-Bromo-6-nitronaphthalene is an organic compound characterized by its molecular formula . It features a bromine atom and a nitro group attached to a naphthalene ring, specifically at the 2 and 6 positions. This compound has garnered attention due to its potential biological activities, including interactions with various biological systems and implications in drug metabolism.

The structural configuration of 2-Bromo-6-nitronaphthalene significantly influences its reactivity and biological interactions. The presence of the bromine and nitro groups can enhance electrophilic character, making it a candidate for nucleophilic substitution reactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 252.06 g/mol |

| Melting Point | 147.5 °C |

| Solubility | Soluble in organic solvents |

The biological activity of 2-Bromo-6-nitronaphthalene is primarily attributed to its interaction with cytochrome P450 enzymes, which are essential for the metabolic activation of various compounds. These enzymes play a crucial role in drug metabolism and the detoxification of xenobiotics, potentially classifying this compound as a pro-carcinogen under certain conditions .

Potential Biological Effects

- Enzyme Inhibition : Preliminary studies suggest that 2-Bromo-6-nitronaphthalene may inhibit specific enzymes involved in metabolic pathways, impacting drug metabolism and efficacy.

- Toxicological Profile : The compound's halogenated nature raises concerns regarding its toxicity, particularly related to endocrine disruption and bioaccumulation in biological systems .

Case Studies and Research Findings

Several studies have explored the biological effects of nitro-substituted naphthalenes, including 2-Bromo-6-nitronaphthalene. Below are summarized findings from relevant research:

- Metabolic Activation : A study indicated that compounds similar to 2-Bromo-6-nitronaphthalene demonstrated significant interaction with cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to DNA, potentially leading to mutagenesis.

- Toxicity Assessment : Research assessing the toxicological effects of halogenated naphthalenes highlighted that such compounds could disrupt endocrine functions at low concentrations, affecting developmental processes in organisms .

- Antioxidant Activity : Some derivatives have shown antioxidant properties, suggesting that they may counteract oxidative stress in cellular environments. However, specific data on 2-Bromo-6-nitronaphthalene's antioxidant capacity remains limited .

Comparative Analysis with Related Compounds

The biological activity of 2-Bromo-6-nitronaphthalene can be compared with other similar compounds to elucidate its unique properties.

| Compound | Biological Activity | Notes |

|---|---|---|

| 2-Bromo-1-nitronaphthalene | Moderate enzyme inhibition | Different regioselectivity |

| 2-Bromo-3-nitronaphthalene | Significant interaction with P450s | Higher reactivity due to nitro position |

| 2-Chloro-6-nitronaphthalene | Lower toxicity profile | Chlorine has different reactivity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Bromo-6-nitronaphthalene, and how do reaction conditions influence regioselectivity?

- Methodological Answer :

- Electrophilic Bromination : Nitronaphthalene derivatives can undergo bromination using reagents like N-bromosuccinimide (NBS) in halogenated solvents (e.g., CCl₄) under radical initiation (e.g., AIBN). Regioselectivity is influenced by the electron-withdrawing nitro group, which directs bromination to the para position relative to the nitro substituent .

- Nitration Followed by Bromination : Starting with bromonaphthalene, nitration at the 6-position requires careful control of mixed acid (HNO₃/H₂SO₄) conditions to avoid over-nitration. Temperature (0–5°C) and stoichiometry are critical for regiochemical control .

- Table 1 : Key Reaction Parameters

| Step | Reagents | Solvent | Temp. | Yield (%) |

|---|---|---|---|---|

| Bromination | NBS, AIBN | CCl₄ | 80°C | ~60–70 |

| Nitration | HNO₃, H₂SO₄ | H₂SO₄ | 0°C | ~50–55 |

Q. What purification techniques are effective for isolating 2-Bromo-6-nitronaphthalene, considering its physicochemical properties?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures (1:3 v/v) at low temperatures (0–6°C) to exploit solubility differences. The compound’s melting point (38–40°C) and high bromine content increase crystalline stability .

- Column Chromatography : Silica gel (60–120 mesh) with hexane/ethyl acetate (9:1) eluent resolves brominated byproducts. Monitor fractions via TLC (Rf ~0.3–0.4) .

- Purity Standards : Commercial batches achieve >95% purity (HPLC), with storage at 0–6°C to prevent decomposition .

Q. How is 2-Bromo-6-nitronaphthalene characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows aromatic protons at δ 8.2–8.5 ppm (doublets for H-1 and H-3), with coupling constants (J = 8–9 Hz) confirming substituent positions. ¹³C NMR detects Br and NO₂ deshielding effects .

- Mass Spectrometry : EI-MS exhibits molecular ion peaks at m/z 276 (M⁺, ⁷⁹Br) and 278 (M⁺, ⁸¹Br), with fragmentation patterns consistent with bromonaphthalene derivatives .

- HPLC : Reverse-phase C18 columns (MeOH:H₂O = 70:30) achieve baseline separation (RT ~12–14 min) from nitro isomers .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 2-Bromo-6-nitronaphthalene in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess electron density at the bromine site. Fukui indices (electrophilicity) predict susceptibility to Suzuki-Miyaura coupling .

- Solvent Effects : COSMO-RS simulations model solvation energies in DMF or THF, correlating with experimental yields. Polar solvents stabilize transition states in Pd-catalyzed reactions .

Q. How do researchers resolve contradictions in spectroscopic data for brominated naphthalenes?

- Methodological Answer :

- Multi-Technique Validation : Combine 2D NMR (HSQC, HMBC) with high-resolution MS to distinguish positional isomers. For example, NOE correlations confirm spatial proximity of Br and NO₂ groups .

- Error Analysis : Quantify batch-to-batch variability using statistical tools (e.g., ANOVA). Contradictions in melting points (e.g., 38–40°C vs. 42°C) may arise from residual solvent or polymorphic forms .

Q. What is the mechanistic role of the nitro group in directing electrophilic substitution in 2-Bromo-6-nitronaphthalene?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates under varying Br₂ concentrations. The nitro group’s meta-directing effect reduces electrophilic attack at the 1-position, favoring bromination at the 2-position .

- Isotopic Labeling : Use deuterated analogs (e.g., 2-Bromo-6-nitro-[D₄]-naphthalene) to track substituent effects via kinetic isotope effects (KIE) .

Q. How can researchers mitigate byproduct formation during the synthesis of 2-Bromo-6-nitronaphthalene?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.